3-Chloro-4-methylpicolinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

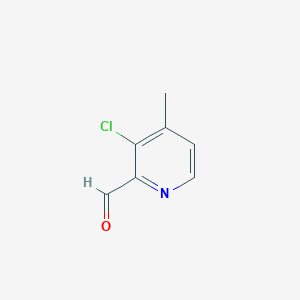

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-3-9-6(4-10)7(5)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNWASKGNIVGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660564 | |

| Record name | 3-Chloro-4-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-43-6 | |

| Record name | 3-Chloro-4-methyl-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

An In-depth Technical Guide to 3-Chloro-4-methylpicolinaldehyde: Properties, Synthesis, and Applications

This compound represents a specific, functionalized pyridine scaffold. While the broader class of substituted pyridines is of immense interest to the pharmaceutical and agrochemical industries, public-domain data specifically characterizing this precise isomer is limited. This guide, therefore, adopts a first-principles approach. By synthesizing data from closely related analogues and leveraging established principles of organic chemistry, we aim to provide a robust, predictive framework for researchers. The protocols and properties described herein are grounded in authoritative chemical literature for similar transformations and are intended to serve as a scientifically sound starting point for laboratory investigation.

Core Molecular Profile

This compound, with the systematic IUPAC name 3-chloro-4-methylpyridine-2-carbaldehyde, is a trifunctional heterocyclic compound. Its structure is characterized by a pyridine ring substituted with a chloro group at the 3-position, a methyl group at the 4-position, and a reactive aldehyde (formyl) group at the 2-position. This unique arrangement of electron-withdrawing and -donating groups, along with a key synthetic handle (the aldehyde), makes it a potentially valuable, yet underexplored, building block in synthetic chemistry.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO | Calculated |

| Molecular Weight | 155.58 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Appearance | Predicted: Off-white to yellow solid | Analogy[2] |

| Melting Point | Predicted: 55-70 °C | Analogy[1][2] |

| Boiling Point | Predicted: >200 °C at 760 mmHg | Analogy |

| Solubility | Predicted: Soluble in methanol, ethanol, DCM, chloroform; sparingly soluble in water. | General Chemical Principles |

| SMILES | CC1=C(C=NC=C1C=O)Cl | Calculated |

| InChIKey | FJJTDDVVBKEQSE-UHFFFAOYSA-N | Calculated |

Proposed Regioselective Synthesis

The synthesis of this compound requires precise control of regiochemistry. A highly plausible and efficient method is the directed ortho-metalation (DoM) of the readily available starting material, 3-chloro-4-methylpyridine.[3] This strategy leverages the chloro-substituent as a powerful directing group to achieve formylation specifically at the C-2 position.

Rationale for Synthetic Strategy

The chloro group at C-3 is an effective ortho-directing group for deprotonation by strong, non-nucleophilic bases like lithium diisopropylamide (LDA). The inductive electron-withdrawing nature of the chlorine atom acidifies the adjacent C-2 proton, making it the most likely site for abstraction. Subsequent quenching of the resulting lithiated intermediate with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group regioselectively. This avoids the multi-step sequences and potential "run-away" hazards associated with nitration-based methods sometimes used in pyridine chemistry.[4][5]

Experimental Protocol: Directed ortho-Metalation and Formylation

Step 1: Generation of the Lithiated Intermediate

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of substrate).

-

Cool the flask to -78 °C using an acetone/dry ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in THF to form LDA in situ. Stir for 30 minutes at -78 °C.

-

Dissolve 3-chloro-4-methylpyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the resulting dark solution for 1-2 hours at -78 °C to ensure complete formation of the 2-lithiated species.

Step 2: Formylation and Work-up

-

To the reaction mixture, add N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.

-

Allow the reaction to stir at -78 °C for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude oil or solid via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its three functional handles, allowing for sequential and selective modifications.

Reactions of the Aldehyde Group

The C-2 aldehyde is the most reactive site for a variety of classical transformations:

-

Oxidation: Can be readily oxidized to the corresponding 3-chloro-4-methylpicolinic acid using agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Selective reduction to (3-chloro-4-methylpyridin-2-yl)methanol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: Serves as an excellent electrophile for reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB), providing access to a diverse library of substituted aminomethyl-pyridines.

-

Condensation Reactions: Undergoes Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions to form carbon-carbon double bonds, enabling chain extension and the synthesis of complex molecular scaffolds.

Reactions of the Chloro Group

The C-3 chloro substituent is activated towards nucleophilic aromatic substitution (SNAr) and is an ideal handle for metal-catalyzed cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (SNAr): Can be displaced by strong nucleophiles such as alkoxides, thiolates, and amines, particularly when the pyridine nitrogen is quaternized or under high-temperature conditions.

-

Cross-Coupling Reactions: Provides a site for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkyl, alkynyl, or amino groups, respectively. This is a cornerstone of modern drug discovery for scaffold elaboration.[6]

Potential Reaction Pathways Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloro-4-pyridinecarboxaldehyde 97 72990-37-5 [sigmaaldrich.com]

- 3. 3-Chloro-4-methylpyridine | C6H6ClN | CID 2762925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 5. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-4-methylpicolinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylpicolinaldehyde, with the CAS number 884495-43-6, is a functionalized pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern—a chloro group, a methyl group, and an aldehyde function on the pyridine ring—offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse molecular libraries. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen, combined with the reactive aldehyde group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route based on established chemical principles, and the potential applications of this compound in the development of novel therapeutic agents. While specific literature on this exact molecule is sparse, this document extrapolates from well-documented reactions of analogous compounds to provide a robust and scientifically grounded resource.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 884495-43-6 | [1] |

| Molecular Formula | C₇H₆ClNO | [2] |

| Molecular Weight | 155.58 g/mol | [2] |

| IUPAC Name | 3-chloro-4-methylpyridine-2-carbaldehyde | N/A |

| Appearance | Expected to be a solid | General knowledge of similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge of similar compounds |

Proposed Synthesis: A Scientifically Grounded Protocol

While a specific, published synthesis for this compound could not be located in the current literature, a highly plausible and efficient synthetic route can be devised starting from the commercially available 3-chloro-4-methylpyridine. The proposed method involves a directed ortho-metalation (DoM) followed by formylation, a well-established strategy for the functionalization of pyridine rings.[3][4]

The chloro and methyl groups on the pyridine ring are expected to direct the lithiation to the C2 position. The subsequent reaction with a formylating agent, such as N,N-dimethylformamide (DMF), will introduce the aldehyde group.

Experimental Workflow: Directed Ortho-metalation and Formylation

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Methodology

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

Lithiation of 3-Chloro-4-methylpyridine: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 3-chloro-4-methylpyridine (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Add the freshly prepared LDA solution to the 3-chloro-4-methylpyridine solution dropwise via a cannula, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Formylation: To the reaction mixture at -78 °C, add anhydrous DMF (1.5 equivalents) dropwise. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Reactivity and Potential Applications in Drug Discovery

The chemical structure of this compound suggests a range of potential reactions that are valuable in the synthesis of more complex molecules for drug discovery.

Key Reactions of the Aldehyde Group:

-

Reductive Amination: The aldehyde can readily undergo reductive amination with a variety of primary and secondary amines to introduce diverse side chains. This is a cornerstone reaction in medicinal chemistry for building molecular complexity.

-

Wittig Reaction and Related Olefinations: The aldehyde can be converted to alkenes using Wittig reagents or Horner-Wadsworth-Emmons reagents, allowing for the extension of carbon chains and the introduction of different functional groups.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to other important functional groups for further derivatization.[8]

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation, to form new carbon-carbon bonds.

Diagram of Potential Synthetic Transformations

Caption: Potential synthetic transformations of this compound.

Role as a Scaffold in Medicinal Chemistry

Substituted pyridines are a prevalent motif in a vast number of approved drugs and clinical candidates. The presence of the chloro and methyl groups on the picolinaldehyde scaffold allows for fine-tuning of steric and electronic properties, which can be crucial for optimizing drug-target interactions. The chloro group can also serve as a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce further diversity.

This compound could be a key intermediate in the synthesis of inhibitors for various enzyme classes, such as kinases, or for the development of ligands for G-protein coupled receptors (GPCRs). The aldehyde functionality is particularly useful for the synthesis of Schiff bases and other heterocyclic systems known to possess a wide range of biological activities. For example, similar chloro-substituted pyridine intermediates are used in the synthesis of compounds with applications in agriculture and pharmaceuticals.[9]

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is expected to be an irritant to the eyes, skin, and respiratory system. In case of contact, rinse the affected area with plenty of water. For inhalation, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

References

- Vilsmeier-Haack Reaction - NROChemistry. (n.d.).

- Formylation - Common Conditions. (n.d.).

- Vilsmeier–Haack reaction - Wikipedia. (n.d.).

- Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2025, September 3). ResearchGate.

- US Patent US11325906B2 - Chemical compounds - Google Patents. (n.d.).

- Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- US Patent US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. (n.d.).

- CN Patent CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents. (n.d.).

- The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. (n.d.).

- Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- Formylation - Wikipedia. (n.d.).

- HETEROCYCLES, Vol. (n.d.).

- US Patent US2818378A - Oxidation of methyl-pyridines - Google Patents. (n.d.).

- WO Patent WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents. (n.d.).

- EP Patent EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. (n.d.).

- Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchGate. (2025, August 8).

- 3-Chloro-4-methylpyridine | C6H6ClN | CID 2762925 - PubChem - NIH. (n.d.).

- SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - EP 1064265 B1 - Googleapis.com. (n.d.).

- 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S) - Organic Syntheses Procedure. (n.d.).

- CAS 884495-36-7 | 6-Chloro-3-formyl-2-picoline - Suppliers list. (n.d.).

- Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. (n.d.).

- A mild and convenient oxidative transformation of aldehydes to methyl esters using iodosobenzene in combination with KBr - Arkivoc. (n.d.).

- 2-Chloro-4-iodo-3-methylpyridine, 95% | Fisher Scientific. (n.d.).

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 3-Chloro-2-formyl-4-methylpyridine [chemicalbook.com]

- 3. Formylation - Common Conditions [commonorganicchemistry.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 3-Chloro-4-methylpyridine | C6H6ClN | CID 2762925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 72093-04-0|3-Chloro-4-methylpyridine|BLD Pharm [bldpharm.com]

- 8. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 9. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Chloro-4-methylpicolinaldehyde for Advanced Research

Introduction

In the landscape of medicinal chemistry and organic synthesis, functionalized heterocyclic compounds serve as foundational pillars for the development of novel therapeutics and advanced materials.[1] Among these, substituted pyridines are a "privileged" scaffold, appearing in numerous natural products and FDA-approved drugs due to their unique electronic properties and ability to engage in specific biological interactions.[2] This guide provides a comprehensive technical overview of 3-Chloro-4-methylpicolinaldehyde (also known as 3-Chloro-4-methyl-2-pyridinecarboxaldehyde), a bespoke building block with significant potential for drug discovery and synthetic applications.

This document moves beyond a simple recitation of data, offering insights into the causality behind the compound's reactivity and its strategic value for researchers, scientists, and drug development professionals. While specific experimental data for this precise molecule is sparse, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust and actionable profile.

Figure 1: Structure of this compound.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental physical properties of a compound is paramount for its proper handling, reaction setup, and purification. The properties of this compound are dictated by the interplay of the polar pyridine ring, the electron-withdrawing chloro and aldehyde groups, and the electron-donating methyl group.

| Property | Predicted Value / Information | Rationale / Comparative Data Source |

| IUPAC Name | 3-Chloro-4-methylpyridine-2-carboxaldehyde | Systematic Naming Convention |

| Synonyms | This compound | Common Naming Convention[3] |

| CAS Number | Not broadly assigned; a specialized research chemical. | A dedicated CAS number (e.g., 790696-96-7 for 2-Chloro-3-methylpyridine-4-carboxaldehyde) indicates the specificity of such compounds.[4] |

| Molecular Formula | C₇H₆ClNO | Derived from structure. |

| Molecular Weight | 155.58 g/mol | Calculated from atomic weights. |

| Appearance | Predicted to be a white to light yellow/brown solid or oil. | Analogs like 3-Chloro-4-pyridinecarboxaldehyde appear as light-colored powders, while picolinaldehyde is an oily liquid.[3][5] |

| Melting Point | Estimated in the range of 60-80 °C. | Based on analogs like 3-Chloro-4-pyridinecarboxaldehyde (58-62 °C) and 2-Chloro-4-pyridinecarboxaldehyde (69-73 °C).[5] |

| Boiling Point | > 200 °C at atmospheric pressure. | High boiling points are characteristic of substituted pyridine aldehydes.[6] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Methanol). Sparingly soluble in water. | Polar functional groups confer solubility in polar organic solvents. |

| Storage | Store in a cool, dark, dry place under an inert atmosphere. | Aldehydes can be sensitive to air and light.[6][7] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry. The following data is predicted based on established principles and provides a benchmark for the characterization of this compound.

| Technique | Predicted Key Features | Interpretation |

| ¹H NMR | δ ~10.1 ppm (s, 1H, -CHO)δ ~8.6 ppm (d, 1H, H6)δ ~7.5 ppm (d, 1H, H5)δ ~2.5 ppm (s, 3H, -CH₃) | The aldehyde proton is significantly deshielded. The two pyridine protons (H5 and H6) will appear in the aromatic region as doublets due to coupling with each other. The methyl group will be a singlet in the upfield region. Data is referenced against similar structures.[8][9] |

| ¹³C NMR | δ ~190 ppm (C=O)δ ~155 ppm (C2)δ ~152 ppm (C6)δ ~145 ppm (C4)δ ~135 ppm (C3)δ ~125 ppm (C5)δ ~18 ppm (-CH₃) | The aldehyde carbon is the most downfield signal. The five distinct aromatic carbons reflect the asymmetric substitution of the pyridine ring. |

| IR Spectroscopy | ν ~2850, 2750 cm⁻¹ (C-H stretch, aldehyde)ν ~1710 cm⁻¹ (C=O stretch, aldehyde)ν ~1580, 1550 cm⁻¹ (C=C/C=N stretch, pyridine ring)ν ~750-850 cm⁻¹ (C-Cl stretch) | The strong carbonyl (C=O) peak and the characteristic aldehyde C-H stretches are definitive markers for the aldehyde group.[10][11] |

| Mass Spectrometry | M⁺ peaks at m/z 155 and 157 (approx. 3:1 ratio)Key Fragments: m/z 126 ([M-CHO]⁺), 120 ([M-Cl]⁺), 78 ([C₅H₄N]⁺ after loss of Cl and CHO) | The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a clear signature. Common fragmentation pathways include the loss of the formyl radical (-CHO) and the chlorine atom.[12][13][14] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional components: the aldehyde, the chloro-substituted pyridine ring, and the methyl group. This trifecta of functionality allows for orthogonal chemical modifications, making it a highly versatile intermediate.[15]

3.1 Reactions of the Aldehyde Group

The aldehyde is a potent electrophile and a handle for numerous transformations crucial for building molecular complexity.[16]

-

Reductive Amination: A cornerstone reaction in medicinal chemistry for forming C-N bonds. The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield the corresponding substituted aminomethylpyridines.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (3-chloro-4-methylpicolinic acid) using agents like potassium permanganate (KMnO₄) or Jones reagent. This acid is a valuable intermediate for amide couplings.

-

Reduction: Selective reduction to the primary alcohol ((3-chloro-4-methylpyridin-2-yl)methanol) can be achieved with mild reducing agents like sodium borohydride (NaBH₄).

-

Condensation Reactions: It readily forms Schiff bases (imines) upon reaction with primary amines.[3] These iminopyridine structures are excellent bidentate ligands for coordination chemistry or can be further reduced to stable secondary amines.

-

Wittig and Related Olefinations: Reaction with phosphorus ylides (Wittig reagents) or Horner-Wadsworth-Emmons reagents provides a reliable route to vinyl-substituted pyridines.

3.2 Reactivity of the Chloropyridine Core

The pyridine ring is electron-deficient, a property enhanced by the electron-withdrawing chloro and aldehyde groups. This electronic nature governs its substitution patterns.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine at the C3 position is susceptible to displacement by strong nucleophiles (e.g., alkoxides, thiolates, amines), although it is generally less reactive than chlorines at the C2 or C4 positions.[17][18] Reaction conditions often require elevated temperatures or catalysis. This pathway is critical for introducing diverse functional groups directly onto the pyridine core.

-

Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). While 2-chloropyridines can sometimes be challenging substrates, successful couplings provide powerful methods for C-C and C-N bond formation.[19]

Caption: Key reaction pathways for this compound.

Proposed Synthetic Protocol

The synthesis of polysubstituted picolinaldehydes can be achieved through various routes.[20] A logical and field-proven approach involves the selective oxidation of the corresponding pyridyl methanol. This precursor can be synthesized from commercially available starting materials.

Step-by-Step Methodology:

-

Diazotization-Sandmeyer Reaction of 2-Amino-4-methylpyridine:

-

Rationale: This classic transformation is a reliable method for introducing a chlorine atom onto the pyridine ring.

-

Protocol: Dissolve 2-amino-4-methylpyridine in concentrated hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. After stirring, slowly add the diazonium salt solution to a solution of copper(I) chloride (CuCl) in HCl. Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

-

Workup: Basify the mixture with a strong base (e.g., NaOH) and extract the product, 2-chloro-4-methylpyridine, with an organic solvent like dichloromethane. Purify by distillation or chromatography.

-

-

Directed Ortho-Lithiation and Formylation (or Hydroxymethylation):

-

Rationale: The chlorine at C2 can direct metallation to the C3 position. However, a more robust route is often hydroxymethylation of a pre-functionalized precursor. A more common industrial approach is the oxidation of the methyl group.[21][22] A plausible laboratory synthesis is outlined below. Let's consider an alternative starting from 3-chloro-4-methylpyridine.

-

-

Oxidation of the 2-Position Precursor (Hypothetical Route):

-

Rationale: A common strategy for installing an aldehyde is the oxidation of a methyl group or an alcohol.[3][23]

-

Protocol (from (3-chloro-4-methylpyridin-2-yl)methanol): Dissolve the alcohol precursor in dichloromethane. Add an oxidizing agent such as pyridinium chlorochromate (PCC) or use a milder, more modern protocol like a Swern or Dess-Martin periodinane oxidation. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction appropriately (e.g., with sodium thiosulfate for Dess-Martin). Filter through a pad of celite/silica, wash with saturated sodium bicarbonate solution, and extract the product. Purify by column chromatography to yield the final aldehyde.

-

Caption: Plausible synthetic workflow for this compound.

Applications in Research and Drug Discovery

The true value of this compound is as a versatile building block for creating libraries of more complex molecules for screening.[2]

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The functional handles on this molecule allow for the systematic exploration of the chemical space around the core, attaching different moieties at the 2, 3, and 4 positions to optimize binding and selectivity.

-

Intermediate for Agrochemicals: Similar to its pharmaceutical applications, the chloropyridine moiety is found in many herbicides and fungicides.[5] This compound can serve as a starting point for the synthesis of novel crop protection agents.

-

Development of Novel Ligands: The iminopyridine complexes formed from the aldehyde are stable and have rich coordination chemistry, making them useful in catalysis and materials science.[3]

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it represents an ideal fragment for FBDD campaigns. Its defined vectors for chemical elaboration (the aldehyde and chloro positions) allow for efficient fragment evolution into lead compounds.[24]

Safety and Handling

Based on data from structurally similar compounds like other chloropyridine aldehydes, this compound should be handled with appropriate care.

-

GHS Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

-

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound represents a highly valuable, albeit specialized, chemical intermediate. Its strategic combination of an aldehyde, a reactive chlorine, and a pyridine core provides medicinal chemists and synthetic researchers with a powerful platform for innovation. By understanding its fundamental physicochemical properties, spectroscopic signatures, and distinct reactivity profiles, scientists can effectively leverage this molecule to construct novel compounds for a wide array of applications, from life-saving pharmaceuticals to advanced materials.

References

- What is the mass spectrum of 2 - Chloropyridine? - Blog - hangzhou better chemtech ltd. (2025). hangzhou better chemtech ltd. [Link]

- Understanding Pyridine Aldehyde Intermediates in Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Zaidi, N., Al-Katti, J., & Saeed, F. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Iraqi Journal of Science. [Link]

- Wang, Y., et al. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry. [Link]

- Procter, R. J., et al. (2021). Deactivation of nickel catalysts in Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science. [Link]

- Chloropyridine: Common isomorphs, synthesis, reactions and applic

- Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). LinkedIn. [Link]

- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

- Yamazaki, H., & Ozawa, N. (2001). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition. [Link]

- Key Properties and Applications of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis of 2-chloro-4-pyridinecarboxaldehyde. (n.d.). PrepChem.com. [Link]

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). MDPI. [Link]

- Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate products thereof. (n.d.).

- Pyridine-2-carbaldehyde. (n.d.). Wikipedia. [Link]

- 2-Pyridinecarboxaldehyde. (n.d.). PubChem. [Link]

- Role of pyridines as enzyme inhibitors in medicinal chemistry. (2020).

- Le, C. M., et al. (2017). Redefining the Synthetic Logic of Medicinal Chemistry.

- 3-Pyridinecarboxaldehyde. (n.d.). PubChem. [Link]

- IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2. (n.d.).

- a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... (n.d.).

- 2-Pyridinecarboxaldehyde - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

- 2-Pyridinecarboxaldehyde - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. synchem.de [synchem.de]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Pyridinecarboxaldehyde | 500-22-1 [chemicalbook.com]

- 7. 500-22-1 CAS | 3-PYRIDINECARBOXALDEHYDE | Aldehydes | Article No. 5487D [lobachemie.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. yufengchemicals.com [yufengchemicals.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. chempanda.com [chempanda.com]

- 18. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. guidechem.com [guidechem.com]

- 22. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 23. prepchem.com [prepchem.com]

- 24. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-4-methylpicolinaldehyde: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 3-Chloro-4-methylpicolinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Given the specificity of this molecule, this document synthesizes information on its core characteristics and places it within the broader context of related, more extensively studied compounds to offer valuable insights for research and development.

Molecular Structure and Physicochemical Properties

This compound, systematically named 3-chloro-4-methylpyridine-2-carboxaldehyde, is a heterocyclic aromatic aldehyde. Its structure features a pyridine ring substituted with a chlorine atom at the 3-position, a methyl group at the 4-position, and a formyl (aldehyde) group at the 2-position.

The molecular formula for this compound is C₇H₆ClNO. This composition gives it a calculated molecular weight of approximately 155.58 g/mol . The arrangement of the substituents on the pyridine ring creates a specific electronic and steric environment that dictates its reactivity and potential biological activity. The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the electron-donating effect of the methyl group, influences the overall chemical behavior of the molecule.

A search for the exact compound "3-chloro-4-methylpyridine-2-carboxaldehyde" reveals it is a less common isomer. However, its structural relative, 2-Chloro-3-methylpyridine-4-carboxaldehyde, is commercially available, with a reported purity of 95% and a molecular weight of 155.58 g/mol .[1]

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 3-Chloro-4-pyridinecarboxaldehyde | 3-Chloro-4-methylpyridine |

| Molecular Formula | C₇H₆ClNO | C₆H₄ClNO[2][3] | C₆H₆ClN[4][5][6] |

| Molecular Weight | 155.58 g/mol | 141.55 g/mol [2][3] | 127.57 g/mol [4][5][6] |

| CAS Number | Not readily available | 72990-37-5[2][3] | 72093-04-0[4][6] |

| Appearance | - | Light orange to yellow to green powder to crystal[2] | - |

| Melting Point | - | 58 - 62 °C[2] | - |

| Boiling Point | - | 93 °C at 6 mmHg[2] | - |

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Synthesis and Reactivity

While specific, documented synthetic routes for this compound are not abundant in readily available literature, its synthesis can be logically approached through established methods for functionalizing pyridine rings. A plausible synthetic strategy would involve the selective oxidation of the corresponding alcohol, 3-chloro-4-methyl-2-(hydroxymethyl)pyridine, or the controlled reduction of a corresponding carboxylic acid or ester derivative.

The reactivity of this compound is primarily dictated by the aldehyde group, which is susceptible to nucleophilic attack. This makes it a valuable precursor for forming Schiff bases through reactions with primary amines, a common step in the synthesis of various biologically active compounds and ligands for coordination chemistry.[7] The presence of the chloro and methyl groups on the pyridine ring will modulate the reactivity of the aldehyde and the ring itself towards substitution reactions.

For instance, the synthesis of related compounds like 3-amino-2-chloro-4-methylpyridine often starts from precursors such as 2-chloro-4-methyl-3-nitropyridine.[8] Another patented process describes the synthesis of 2-chloro-3-cyano-4-methylpyridine, which can then be further modified.[9] These examples highlight the types of chemical transformations that are common in the synthesis of substituted chloromethylpyridines.

Diagram 2: Potential Synthetic Precursor Relationship

Caption: Plausible synthetic relationships for this compound.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry due to their presence in a wide array of pharmaceuticals. The specific combination of chloro, methyl, and aldehyde functional groups in this compound makes it an attractive building block for creating novel compounds with potential therapeutic applications.

Chlorinated organic molecules are prevalent in FDA-approved drugs, and chloro-containing heterocycles are of significant interest for drug discovery.[2] The chlorine atom can enhance membrane permeability and metabolic stability of a drug candidate.

The aldehyde functionality serves as a versatile handle for further chemical modifications. For example, it can be used to synthesize imines, which are important intermediates for various pharmaceuticals. The related compound, 3-amino-2-chloro-4-methylpyridine, is a known intermediate in the synthesis of molecules for pesticides and pharmaceuticals, as well as nitrogen-containing pyridine ligands.[10]

While direct applications of this compound are not widely documented, its isomeric and structural analogs are used in several key areas:

-

Pharmaceutical Intermediates: As seen with 3-chloro-4-pyridinecarboxaldehyde, these types of molecules are crucial intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2]

-

Agrochemicals: They are also used in the formulation of herbicides and fungicides.[2]

-

Organic Synthesis: The reactivity of the aldehyde and the substituted pyridine ring makes it a versatile building block for creating more complex molecules.[2]

The unique substitution pattern of this compound could lead to the development of novel compounds with specific structure-activity relationships, making it a molecule of interest for exploratory synthesis and screening in drug discovery programs.

Conclusion

This compound is a specific, substituted pyridine derivative with potential as a valuable building block in organic synthesis and medicinal chemistry. While detailed experimental data for this exact isomer is limited in the public domain, its molecular structure and weight can be precisely determined. Its synthesis can be approached through established chemical methodologies, and its potential applications can be inferred from the well-documented utility of related chlorinated and functionalized pyridine compounds. For researchers and drug development professionals, this molecule represents an opportunity for the synthesis of novel chemical entities with tailored properties for various therapeutic and industrial applications.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762925, 3-Chloro-4-methylpyridine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762995, 3-Chloro-4-pyridinecarboxaldehyde.

- Hargrave, K. D., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S. Patent No. 6,399,781B1.

- Grozinger, K. G., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. European Patent No. EP 1064265B1.

- Chapman, N. B., et al. (1980). Reactions of 2-chloro-4-methyl-3-nitropyridine with some nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 2398-2404.

- Ponticello, G. S., & Baldwin, J. J. (1979). Vilsmeier-Haack reaction of some substituted acetonitriles. The Journal of Organic Chemistry, 44(15), 2702–2704.

- Wikipedia. (n.d.). Pyridine-2-carbaldehyde.

- Pipzine Chemicals. (n.d.). 3-Chloro-4-pyridinecarbaldehyde.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762925, 3-Chloro-4-methylpyridine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762995, 3-Chloro-4-pyridinecarboxaldehyde.

Sources

- 1. synchem.de [synchem.de]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Chloro-4-pyridinecarboxaldehyde | C6H4ClNO | CID 2762995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-4-methylpyridine 97 72093-04-0 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 3-Chloro-4-methylpyridine | C6H6ClN | CID 2762925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

A Technical Guide to 3-Chloro-4-methylpyridine-2-carbaldehyde: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3-Chloro-4-methylpyridine-2-carbaldehyde, a substituted picolinaldehyde derivative. While this specific molecule is not extensively documented in current literature, this paper constructs a detailed profile by examining its nomenclature, proposing logical synthetic pathways based on established chemical principles, and extrapolating its physicochemical properties and reactivity from closely related analogues. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this and similar heterocyclic aldehydes.

Chemical Identity and Nomenclature

The compound specified as "3-Chloro-4-methylpicolinaldehyde" is systematically named under IUPAC conventions as 3-chloro-4-methylpyridine-2-carbaldehyde . The term "picolinaldehyde" designates the presence of a formyl group (-CHO) at the C2 position of the pyridine ring[1]. The structure is further defined by a chlorine atom at the C3 position and a methyl group at the C4 position.

It is crucial to distinguish this molecule from its isomers, such as 3-chloro-4-methylpyridine-5-carbaldehyde or 6-chloro-4-methylpyridine-2-carbaldehyde, as the substituent positions dictate the electronic properties and steric environment, which in turn govern the molecule's reactivity and potential biological activity. Another key isomer, 3-chloropyridine-4-carbaldehyde (also known as 3-chloroisonicotinaldehyde), is a well-documented compound and serves as a useful reference for understanding the general characteristics of chloropyridine aldehydes[2][3].

Table 1: Chemical Identifiers for 3-chloro-4-methylpyridine-2-carbaldehyde

| Identifier | Value | Source |

| IUPAC Name | 3-chloro-4-methylpyridine-2-carbaldehyde | IUPAC Nomenclature |

| Common Name | This compound | Trivial |

| Molecular Formula | C₇H₆ClNO | Calculated |

| Molecular Weight | 155.58 g/mol | Calculated |

| Canonical SMILES | CC1=C(C=NC=C1C=O)Cl | Predicted |

| InChI Key | (Predicted) | Predicted |

| CAS Number | Not Assigned | Literature Survey |

Proposed Synthesis and Mechanistic Considerations

Direct literature detailing the synthesis of 3-chloro-4-methylpyridine-2-carbaldehyde is scarce. However, a viable synthetic strategy can be designed starting from the commercially available precursor, 3-chloro-4-methylpyridine [4][5]. The primary challenge is the regioselective introduction of a formyl group at the C2 position.

Proposed Synthetic Workflow: Lithiation and Formylation

A well-established method for the formylation of pyridine rings, particularly at the C2 position, is through directed ortho-metalation (DoM) followed by quenching with an electrophilic formylating agent.

Detailed Protocol:

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-chloro-4-methylpyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) (1.1 eq.) dropwise while maintaining the temperature. The nitrogen atom of the pyridine ring directs the deprotonation to the C2 position. Stir for 1-2 hours at -78 °C.

-

Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq.) to the reaction mixture and allow it to stir for an additional 2 hours, letting the temperature slowly rise to -40 °C.

-

Quenching and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified via column chromatography on silica gel to yield the target aldehyde.

Causality and Trustworthiness: The choice of LDA at low temperature is critical to ensure kinetic control and regioselective deprotonation at C2, which is the most acidic proton adjacent to the ring nitrogen. DMF serves as a robust and common electrophile for formylation. This protocol is a self-validating system as the progress can be monitored by Thin-Layer Chromatography (TLC), and the final product identity confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Physicochemical Properties (Predicted)

The exact experimental data for 3-chloro-4-methylpyridine-2-carbaldehyde is not available. The following properties are predicted based on its structure and data from its isomer, 3-chloropyridine-4-carbaldehyde (CAS 72990-37-5)[2][3][6].

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction / Reference Analog |

| Appearance | White to light yellow crystalline solid | Typical for substituted pyridine aldehydes[2] |

| Melting Point | 50 - 70 °C | Analog: 3-chloropyridine-4-carbaldehyde (58-62 °C)[2] |

| Boiling Point | > 200 °C (at 760 mmHg) | High polarity and molecular weight |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone). Low solubility in water. | Polarity of the molecule[6] |

| pKa (of pyridinium ion) | ~ 2.0 - 3.0 | Electron-withdrawing effects of Cl and CHO groups reduce basicity |

Chemical Reactivity and Applications in Drug Discovery

The reactivity of 3-chloro-4-methylpyridine-2-carbaldehyde is dictated by three key structural features: the aldehyde group, the electron-deficient pyridine ring, and the chloro-substituent.

Reactions of the Aldehyde Group

The formyl group at C2 is a versatile handle for synthetic transformations.

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-pyridines. This reaction is fundamental in medicinal chemistry for introducing diverse amine functionalities.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into a variety of substituted alkenes.

-

Condensation Reactions: It can undergo condensation with active methylene compounds (e.g., malononitrile) or amines (to form Schiff bases/imines), which are important bidentate ligands in coordination chemistry[1].

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (3-chloro-4-methylpicolinic acid) using agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

Reactivity of the Pyridine Ring

The chlorine atom and the aldehyde group are electron-withdrawing, making the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), although less reactive than positions activated by a nitro group. The chlorine at C3 may be displaced by strong nucleophiles under forcing conditions.

Applications in Drug Development

Chlorine-containing heterocycles are prevalent in pharmaceuticals, often enhancing properties like metabolic stability, membrane permeability, and binding affinity[7]. Substituted picolinaldehydes are key intermediates in the synthesis of pharmaceuticals and agrochemicals[2].

-

Scaffold for Biologically Active Molecules: The molecule can serve as a versatile building block. For instance, picolinaldehyde thiosemicarbazones are a well-known class of compounds with potential therapeutic applications[8]. The synthesis of a this compound thiosemicarbazone would be a logical step in a drug discovery program.

-

Intermediate for Fused Heterocycles: The aldehyde and chloro groups can be used sequentially to construct more complex fused heterocyclic systems, which are common motifs in active pharmaceutical ingredients.

Safety and Handling

No specific safety data exists for 3-chloro-4-methylpyridine-2-carbaldehyde. However, based on analogous structures like 3-chloropyridine-4-carbaldehyde, the following precautions should be taken:

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to prevent oxidation of the aldehyde group.

Conclusion

3-chloro-4-methylpyridine-2-carbaldehyde is a pyridine derivative with significant potential as a synthetic intermediate in pharmaceutical and materials science research. While not a widely cataloged compound, its synthesis is feasible from commercially available precursors via established organometallic methods. Its reactivity is centered on the versatile aldehyde group and the substituted pyridine core, offering numerous pathways for elaboration into more complex molecular architectures. This guide provides a foundational understanding for researchers looking to synthesize, handle, and utilize this promising chemical building block.

References

- Pyridine-2-carbaldehyde. (n.d.). In Wikipedia.

- Wang, L., et al. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry, 86(23), 16346–16358. [Link]

- Wang, L., et al. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry. [Link]

- 3-Chloro-4-pyridinecarboxaldehyde | C6H4ClNO | CID 2762995. (n.d.). PubChem.

- 3-Chloro-4-pyridinecarbaldehyde. (n.d.). Pipzine Chemicals.

- Patel, H. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130528. [Link]

- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes. (n.d.). Google Patents.

Sources

- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Chloro-4-pyridinecarboxaldehyde | C6H4ClNO | CID 2762995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 3-CHLORO-4-METHYLPYRIDINE CAS#: 72093-04-0 [amp.chemicalbook.com]

- 6. 3-Chloro-4-pyridinecarbaldehyde | Properties, Uses, Safety, Supplier in China [pipzine-chem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-chloro-4-methylpyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-chloro-4-methylpyridine-2-carbaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. While this specific molecule is not extensively characterized in publicly accessible literature, this document, written from the perspective of a Senior Application Scientist, outlines a robust, scientifically-grounded approach to its synthesis and characterization. By leveraging established chemical principles and drawing analogies from closely related structures, we present a proposed synthetic route and a full suite of predicted analytical data, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. This guide is designed to serve as a foundational resource for researchers aiming to synthesize, identify, and utilize this compound in drug discovery and development pipelines.

Introduction and Significance

Substituted pyridine scaffolds are privileged structures in pharmacology due to their presence in numerous FDA-approved drugs. The unique electronic properties of the pyridine ring, combined with the steric and electronic effects of various substituents, allow for the fine-tuning of molecular properties such as receptor binding affinity, metabolic stability, and pharmacokinetic profiles. The title compound, 3-chloro-4-methylpyridine-2-carbaldehyde, incorporates several key functional groups: an aldehyde for subsequent chemical modification (e.g., reductive amination, Wittig reactions), a chloro group that can serve as a synthetic handle for cross-coupling reactions, and a methyl group that can influence steric interactions and metabolic pathways. These features make it a valuable intermediate for building more complex, biologically active molecules.

Proposed Synthesis: A Mechanistic Approach

The synthesis of substituted pyridine aldehydes is well-established, with the Vilsmeier-Haack reaction being a primary method for the formylation of electron-rich heterocyclic systems.[1][2] However, direct formylation of a substituted pyridine can sometimes lead to regioselectivity issues. A more controlled and often higher-yielding approach involves the selective oxidation of a methyl group at the desired position.

Given the availability of 3-chloro-2,4-dimethylpyridine as a potential precursor, a selective oxidation strategy using selenium dioxide (SeO₂) is proposed. SeO₂ is a classic and reliable reagent for the oxidation of activated methyl groups, particularly those adjacent to a heteroaromatic ring nitrogen, to the corresponding aldehydes.[3]

Synthetic Workflow

The proposed two-step synthesis starts from the commercially available 3-chloro-4-methylpyridine.

dot

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: α-Methylation of 3-chloro-4-methylpyridine

Causality: The methyl group at the 2-position of a pyridine ring is more activated towards oxidation than the one at the 4-position due to its proximity to the ring nitrogen. Therefore, the first step is to introduce a methyl group at the 2-position. Modern continuous flow methods offer a safe, efficient, and selective way to achieve α-methylation of pyridines using a heterogeneous catalyst like Raney® Nickel and an alcohol as the methyl source.[4][5]

-

System Setup: Assemble a continuous flow reactor equipped with a packed column containing Raney® Nickel catalyst. Prime the system with the solvent, 1-propanol.

-

Reaction Mixture: Prepare a solution of 3-chloro-4-methylpyridine in 1-propanol.

-

Execution: Pump the solution through the heated catalyst column. The optimal temperature and flow rate would be determined through initial screening experiments, typically starting around 200-250 °C.

-

Work-up: The output stream is collected. The solvent (1-propanol) is removed under reduced pressure to yield crude 3-chloro-2,4-dimethylpyridine, which can be purified by column chromatography if necessary.

Step 2: Selective Oxidation to 3-chloro-4-methylpyridine-2-carbaldehyde

Causality: Selenium dioxide is a specific reagent for oxidizing activated C-H bonds adjacent to a π-system into a carbonyl group. The methyl group at the C2 position is electronically activated by the pyridine nitrogen, making it the preferred site of oxidation over the C4-methyl group.

-

Reaction Setup: To a solution of 3-chloro-2,4-dimethylpyridine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq).

-

Execution: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the black selenium precipitate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, 3-chloro-4-methylpyridine-2-carbaldehyde.

Predicted Characterization Data

The following data are predicted based on spectroscopic principles and comparison with analogous compounds. All NMR shifts are referenced to TMS (0 ppm).

dot

Sources

solubility of 3-Chloro-4-methylpicolinaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-4-methylpicolinaldehyde in Organic Solvents

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. As a key intermediate, its utility in drug development and the synthesis of complex molecules is often contingent upon its behavior in various solvent systems. Solubility, a critical physicochemical parameter, governs everything from reaction kinetics and purification efficiency to the formulation of active pharmaceutical ingredients (APIs). An in-depth understanding of its solubility profile is therefore not merely academic but a fundamental prerequisite for its effective application.

This technical guide provides a comprehensive analysis of the predicted solubility of this compound across a range of common organic solvents. In the absence of specific published experimental data for this compound, this document establishes a predictive framework grounded in first principles of chemical structure and intermolecular forces. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate the precise data required for their work.

Physicochemical Properties and Solubility Predictions

The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like."[1] To predict the behavior of this compound, we must first dissect its structural features and their influence on its polarity and hydrogen bonding capabilities.

Molecular Structure Analysis:

-

Pyridine Ring: The core is an aromatic pyridine ring. The nitrogen atom introduces polarity and serves as a hydrogen bond acceptor.

-

Aldehyde Group (-CHO): This is a strongly polar functional group due to the electronegative oxygen atom. The carbonyl oxygen is a primary site for hydrogen bond acceptance.[2]

-

Chloro Group (-Cl): The electronegative chlorine atom enhances the molecule's overall polarity through inductive effects.

-

Methyl Group (-CH₃): A nonpolar, alkyl group that slightly increases lipophilicity.

Collectively, these features render this compound a polar molecule with multiple sites for accepting hydrogen bonds but no functional groups capable of donating hydrogen bonds (e.g., -OH, -NH). This structural makeup is the primary determinant of its interaction with different solvent classes.[3]

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in various organic solvents, categorized by their polarity and protic nature.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | Strong dipole-dipole interactions and the ability of the solvent to donate hydrogen bonds to the pyridine nitrogen and aldehyde oxygen will lead to strong solute-solvent interactions.[2][4] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Moderate to High | Favorable dipole-dipole interactions will drive solubility. The lack of hydrogen bond donation from the solvent may make it slightly less effective than protic solvents, but high polarity should ensure good solubility. |

| Low Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate | These solvents have sufficient polarity to interact favorably with the polar regions of the molecule. THF's ether oxygen can also act as a hydrogen bond acceptor. |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Poor | The significant mismatch in polarity ("like dissolves like" principle) will result in weak solute-solvent interactions, leading to poor solubility.[1] Some minor solubility in toluene may be observed due to pi-pi stacking interactions with the aromatic ring. |

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to quantitative data, a robust experimental methodology is essential. The following protocol describes the isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a solid in a liquid.[5]

Core Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a period sufficient to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of 4 mL glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirring plate with a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a minimum of 24 hours. This duration is critical to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved states. For some compounds, 48 hours may be necessary.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Attach a syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) and dispense the clear, saturated solution into a clean, labeled analysis vial. This filtration step is crucial to remove any microscopic solid particles that could artificially inflate the concentration measurement.[6]

-

-

Quantitative Analysis (Using HPLC):

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

From the stock solution, create a series of calibration standards through serial dilution.

-

Prepare one or more dilutions of the filtered saturated solution to ensure the concentration falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis).

-

Construct a calibration curve by plotting the peak area versus concentration for the standards.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution.

-

-

Data Reporting:

-

Express the final solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

-

Visualization of Intermolecular Interactions

The predicted solubility can be understood by visualizing the intermolecular forces between this compound and different solvent types.

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

Spectroscopic Analysis of 3-Chloro-4-methylpicolinaldehyde: A Technical Guide for Researchers

An In-depth Guide to the Spectroscopic Characterization of a Key Synthetic Intermediate

Introduction

3-Chloro-4-methylpicolinaldehyde, also known as 3-chloro-4-methyl-2-pyridinecarboxaldehyde, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique arrangement of a chloro, a methyl, and an aldehyde group on the pyridine ring makes it a versatile building block for the synthesis of a wide range of more complex molecules with potential therapeutic applications. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective utilization in synthetic chemistry and for the unambiguous characterization of its downstream products.

This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a comprehensive, publicly available dataset for this specific molecule has proven elusive, this guide will leverage established principles of spectroscopy and data from structurally analogous compounds to predict and interpret its spectral features. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pyridine-based compounds.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key functional groups—an aldehyde, a chlorinated pyridine ring, and a methyl group—will each give rise to characteristic signals in their respective spectra.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

A. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine ring, and the methyl protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 10.5 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.5 - 8.7 | Doublet | 1H | H6 (proton at position 6 of the pyridine ring) |

| ~7.4 - 7.6 | Doublet | 1H | H5 (proton at position 5 of the pyridine ring) |

| ~2.4 - 2.6 | Singlet | 3H | Methyl protons (-CH₃) |

Interpretation and Causality:

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a characteristic singlet far downfield.

-

Aromatic Protons: The two protons on the pyridine ring (H5 and H6) will appear in the aromatic region. They are expected to be doublets due to coupling with each other. The exact chemical shifts will be influenced by the positions of the chloro and methyl substituents.

-

Methyl Protons: The methyl group protons will appear as a singlet in the upfield region, as they are not coupled to any adjacent protons.

B. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 195 | Aldehyde Carbonyl (C=O) |

| ~150 - 160 | C2 (carbon bearing the aldehyde) |

| ~145 - 155 | C6 |

| ~135 - 145 | C3 (carbon bearing the chlorine) |

| ~130 - 140 | C4 (carbon bearing the methyl group) |

| ~125 - 135 | C5 |

| ~15 - 20 | Methyl Carbon (-CH₃) |

Interpretation and Causality:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbon attached to the electronegative chlorine atom (C3) and the carbon attached to the aldehyde group (C2) are expected to be significantly deshielded.

-

Methyl Carbon: The methyl carbon will be the most shielded carbon, appearing at the highest field.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of a solid sample like this compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary.

Caption: General workflow for NMR spectroscopic analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2820 and ~2720 | C-H Stretch | Aldehyde (-CHO) |

| ~1700 - 1720 | C=O Stretch | Aldehyde Carbonyl |

| ~1550 - 1600 | C=C and C=N Stretch | Pyridine Ring |

| ~1450 and ~1380 | C-H Bend | Methyl Group (-CH₃) |

| ~750 - 850 | C-Cl Stretch | Chloroalkane |

Interpretation and Causality:

-

Aldehyde Group: The aldehyde group is characterized by two C-H stretching bands (Fermi doublets) around 2820 and 2720 cm⁻¹ and a strong C=O stretching band around 1700-1720 cm⁻¹.

-

Pyridine Ring: The aromatic C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1550-1600 cm⁻¹ region.

-

Methyl Group: The C-H bending vibrations of the methyl group are expected around 1450 and 1380 cm⁻¹.

-

C-Cl Bond: The C-Cl stretching vibration will appear in the fingerprint region, typically between 750 and 850 cm⁻¹.

Experimental Protocol: IR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining an IR spectrum:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-